3-(4-Chlorobenzenesulfonyl)-1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
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Overview
Description
3-(4-Chlorobenzenesulfonyl)-1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one is a complex organic compound that features a benzothiazole core, a piperazine ring, and a chlorophenyl sulfonyl group
Scientific Research Applications
3-(4-Chlorobenzenesulfonyl)-1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.
Pharmacology: The compound’s interactions with various biological targets can be studied to understand its potential therapeutic effects.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
Piperazine derivatives
Piperazine is a common moiety in many pharmaceuticals and it is known to interact with a variety of receptors in the body, including serotonin and dopamine receptors . Therefore, the piperazine moiety in “2-(4-{3-[(4-Chlorophenyl)sulfonyl]propanoyl}piperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole” might interact with these receptors, influencing neurotransmission in the nervous system.
Sulfonyl derivatives
Sulfonyl groups are often used in medicinal chemistry to increase the polarity of a compound, which can improve its solubility and absorption in the body . The presence of a sulfonyl group in “2-(4-{3-[(4-Chlorophenyl)sulfonyl]propanoyl}piperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole” might therefore influence its pharmacokinetic properties.
Benzothiazole derivatives
Benzothiazole and its derivatives have been reported to possess a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities . The benzothiazole moiety in “2-(4-{3-[(4-Chlorophenyl)sulfonyl]propanoyl}piperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole” might contribute to these types of biological activities.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorobenzenesulfonyl)-1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one typically involves multiple steps. One common approach includes the following steps:
Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via a nucleophilic substitution reaction.
Attachment of the Chlorophenyl Sulfonyl Group: This step involves the reaction of the piperazine derivative with 4-chlorobenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobenzenesulfonyl)-1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3S2/c1-15-3-8-19-21(16(15)2)24-22(30-19)26-12-10-25(11-13-26)20(27)9-14-31(28,29)18-6-4-17(23)5-7-18/h3-8H,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBCEYXUUHTKFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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